Cas no 1208075-56-2 (5-Amino-2-bromo-4-methoxybenzoic acid)
5-Amino-2-bromo-4-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2-bromo-4-methoxybenzoic acid
- 5-Amino-2-bromo-4-methoxybenzoicacid
- 1208075-56-2
- CS-0367062
-
- MDL: MFCD12547844
- Inchi: 1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: PZSAJYIIGFPFGG-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C(=O)O)N)OC
Computed Properties
- Exact Mass: 244.96876Da
- Monoisotopic Mass: 244.96876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 72.6Ų
5-Amino-2-bromo-4-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 188524-1g |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 1g |
$510.00 | 2023-09-10 | ||
| Matrix Scientific | 188524-5g |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 5g |
$1350.00 | 2023-09-10 | ||
| Matrix Scientific | 188524-10g |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 10g |
$2160.00 | 2023-09-10 | ||
| TRC | A013310-500mg |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 500mg |
$ 670.00 | 2022-06-08 | ||
| TRC | A013310-1000mg |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 1g |
$ 1115.00 | 2022-06-08 | ||
| TRC | A013310-2500mg |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 2500mg |
$ 2225.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437732-1g |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 97% | 1g |
¥4802.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437732-5g |
5-Amino-2-bromo-4-methoxybenzoic acid |
1208075-56-2 | 97% | 5g |
¥12789.00 | 2024-08-09 |
5-Amino-2-bromo-4-methoxybenzoic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-Amino-2-bromo-4-methoxybenzoic acid
Introduction to 5-Amino-2-bromo-4-methoxybenzoic acid (CAS No: 1208075-56-2)
5-Amino-2-bromo-4-methoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1208075-56-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural motif, combining an amino group, a bromine substituent, and a methoxy group on a benzene ring. Such structural characteristics not only make it a valuable intermediate in synthetic chemistry but also open up diverse possibilities in drug discovery and development.
The compound’s molecular structure, characterized by its aromatic ring system, positions it as a potential building block for more complex molecules. The presence of the amino group (-NH₂) suggests functionalities that can participate in hydrogen bonding, while the bromine atom (-Br) can serve as a handle for further chemical modifications via cross-coupling reactions or other electrophilic substitution mechanisms. The methoxy group (-OCH₃) introduces polarity and can influence solubility and metabolic stability, making it particularly relevant in the design of bioactive molecules.
In recent years, 5-Amino-2-bromo-4-methoxybenzoic acid has been explored in several cutting-edge research areas. One notable application lies in the synthesis of novel antimicrobial agents. The increasing prevalence of drug-resistant bacterial strains has driven the search for new chemical scaffolds with potent antibacterial properties. The brominated aromatic system of this compound provides a promising platform for developing derivatives that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown that certain analogs derived from 5-Amino-2-bromo-4-methoxybenzoic acid exhibit promising activity against Gram-negative and Gram-positive bacteria, including those resistant to conventional antibiotics.
Another emerging field where 5-Amino-2-bromo-4-methoxybenzoic acid shows promise is in the development of targeted cancer therapies. The ability to functionalize the benzene ring with multiple substituents allows for the creation of molecules that can selectively interact with biological targets overexpressed in tumor cells. For instance, researchers have investigated its potential as a precursor for kinase inhibitors, which play a crucial role in regulating cell proliferation and survival. By leveraging the reactivity of the amino and bromine groups, chemists have synthesized derivatives that exhibit inhibitory effects on specific kinases implicated in cancer progression. These findings highlight the compound’s versatility as a tool in oncology research.
The pharmaceutical industry also values 5-Amino-2-bromo-4-methoxybenzoic acid for its role in producing anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cardiovascular conditions. The structural features of this compound enable the design of molecules that modulate inflammatory pathways by interacting with enzymes such as cyclooxygenases (COX) or lipoxygenases. Researchers have reported on derivatives of 5-Amino-2-bromo-4-methoxybenzoic acid that demonstrate anti-inflammatory activity in preclinical models, suggesting their potential as leads for new therapeutic agents.
Furthermore, the agrochemical sector has shown interest in this compound due to its potential applications in crop protection. Pesticides and herbicides often rely on specific chemical motifs to exert their effects on pests or weeds while minimizing harm to crops. The benzoic acid core of 5-Amino-2-bromo-4-methoxybenzoic acid is well-documented for its role in plant growth regulation and defense mechanisms. By modifying its structure, scientists aim to develop novel agrochemicals that enhance crop resilience or provide more effective pest control solutions.
The synthesis of 5-Amino-2-bromo-4-methoxybenzoic acid itself is an area of active interest among synthetic chemists. Given its utility as a precursor, efficient synthetic routes are essential for both academic research and industrial applications. Modern synthetic methodologies often focus on maximizing yield while minimizing side reactions and environmental impact. Advances in catalytic processes and green chemistry principles have enabled more sustainable production methods for this compound, aligning with global efforts to promote sustainable chemical manufacturing.
In conclusion, 5-Amino-2-bromo-4-methoxybenzoic acid (CAS No: 1208075-56-2) represents a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with implications in medicine, agriculture, and beyond. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone of innovation in organic chemistry.
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